molecular formula C17H21N3O5S2 B3952305 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

Cat. No.: B3952305
M. Wt: 411.5 g/mol
InChI Key: XOXOAWQLCZZHHB-UHFFFAOYSA-N
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Description

The compound 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide features a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group and at position 2 with a hexanamide chain bearing a 2-ethyl substituent.

Properties

IUPAC Name

2-ethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-5-6-12(4-2)16(21)19-17-18-11-15(26-17)27(24,25)14-9-7-13(8-10-14)20(22)23/h7-12H,3-6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOAWQLCZZHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group is introduced by reacting the thiazole derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hexanamide Group: The final step involves the acylation of the thiazole derivative with hexanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (IR/NMR) Biological Relevance (if reported)
Target Compound : 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide C₁₉H₂₂N₄O₅S₂ 462.53 g/mol Hexanamide (2-ethyl), 4-nitrophenylsulfonyl Not explicitly reported; inferred νC=S ~1240–1255 cm⁻¹ (cf. ) Not explicitly reported
3-Methyl-N-[5-(4-nitrophenylsulfonyl)-1,3-thiazol-2-yl]butanamide C₁₄H₁₅N₃O₅S₂ 377.42 g/mol Butanamide (3-methyl), 4-nitrophenylsulfonyl IR: νC=O ~1663–1682 cm⁻¹; νS-H absent (~2500–2600 cm⁻¹) Unknown
3-(Benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide C₁₉H₁₇N₃O₇S₃ 495.55 g/mol Propanamide (benzylsulfonyl), dual sulfonyl groups Not reported Unknown
N-[5-(4-Nitrophenylsulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide C₁₄H₉N₃O₆S₂ 379.37 g/mol Furan-2-carboxamide, 4-nitrophenylsulfonyl Not reported Unknown
AB4 (from ) Not specified Not specified Methyltriazolylsulfanyl, methylthiazole Similarity score 0.500 vs. reference drugs Antifungal/anticancer (inferred from )

Structural Variations and Implications

Alkyl Chain Length: The target compound’s hexanamide chain (C6) provides greater hydrophobicity compared to the butanamide (C4) in and propanamide (C3) in . This may enhance membrane permeability but reduce solubility.

However, the dual sulfonyl groups in (benzylsulfonyl and nitrophenylsulfonyl) could increase acidity and hydrogen-bonding capacity.

Heterocyclic Attachments :

  • The furan-2-carboxamide in replaces the aliphatic amide chain with an aromatic heterocycle, altering electronic properties and possibly metabolic stability.
  • AB4 () incorporates a methyltriazolylsulfanyl group, which may enhance binding to enzymes like carbonic anhydrase or kinases .

Spectral and Computational Insights

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in and confirms the thione tautomer in triazole-thiazoles, a feature likely shared by the target compound. The νC=S band (~1240–1255 cm⁻¹) is critical for confirming sulfur-containing functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

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